tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Description
“tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 . This compound is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound is a significant intermediate of 1H-indazole derivatives and is acquired through two substitution reactions .Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 .Scientific Research Applications
Synthesis of Biologically Active Compounds
- This compound serves as a significant intermediate in the synthesis of various biologically active molecules. For instance, Kong et al. (2016) synthesized an important intermediate, relevant to crizotinib, through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, yielding a total of 49.9% across three steps. The structural confirmation was achieved through MS and 1HNMR spectrum analysis Kong, Zhang, Xu, Zhou, Zheng, Xu, 2016.
Material Science and Polymer Chemistry
- In the realm of material science, this compound contributes to the development of deeply colored polymers with high molecular weights and solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Welterlich, Charov, and Tieke (2012) described the synthesis and properties of polymers containing isoDPP units in the main chain, showcasing their potential in various applications due to their unique coloration and solubility properties Welterlich, Charov, Tieke, 2012.
Advanced Fluorescence Technologies
- The compound has been utilized in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. Fischer, Baier, and Mecking (2013) demonstrated the synthesis of heterodisubstituted polyfluorenes leading to stable nanoparticles with bright fluorescence emission. This work opens avenues for developing materials with potential applications in bioimaging and sensor technologies Fischer, Baier, Mecking, 2013.
Crystallography and Molecular Structure
- Detailed structural analysis through crystallography and Density Functional Theory (DFT) studies have been conducted to understand the physicochemical properties of compounds involving tert-butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. For example, Huang et al. (2021) investigated the crystal structure and vibrational properties of derivatives of imidazo[1,2-a]pyridine, indicating the compound's utility in understanding complex molecular structures Huang, Yang, Wu, Yang, Chen, Chai, Zhao, 2021.
properties
IUPAC Name |
tert-butyl N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMKDMKSPFFLNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694423 |
Source
|
Record name | tert-Butyl [5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | |
CAS RN |
1309981-29-0 |
Source
|
Record name | Carbamic acid, N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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